![molecular formula C15H23Cl2NO B1394725 3-{[4-(叔丁基)-2-氯苯氧基]-甲基}吡咯烷盐酸盐 CAS No. 1219979-76-6](/img/structure/B1394725.png)

3-{[4-(叔丁基)-2-氯苯氧基]-甲基}吡咯烷盐酸盐

描述

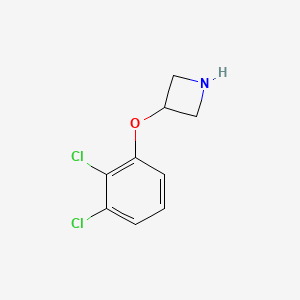

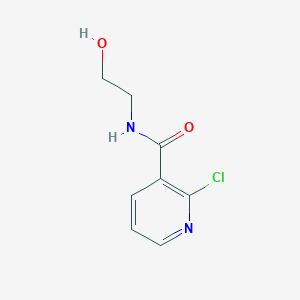

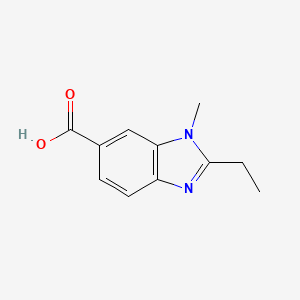

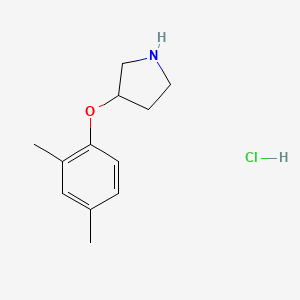

3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride is a pyrrolidine derivative1. It is also known as PC-10 or CPI-11891. The molecular formula of this compound is C15H23Cl2NO2, with an average mass of 304.255 Da2.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that tert-butyl compounds are often synthesized from reactions involving tert-butyl alcohol and hydrogen chloride3. This process involves the formation of a relatively stable tertiary carbocation, which then reacts with a nucleophile3.Molecular Structure Analysis

The exact molecular structure of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride is not provided in the search results. However, the compound contains a pyrrolidine ring, a common feature in many organic compounds1.Chemical Reactions Analysis

The specific chemical reactions involving 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not detailed in the search results. However, tert-butyl compounds, when dissolved in water, tend to undergo hydrolysis to form the corresponding tert-butyl alcohol3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not provided in the search results. However, the compound has a molecular formula of C15H23Cl2NO and an average mass of 304.255 Da2.

科学研究应用

合成和在药物开发中的应用

合成和抗炎活性:Ikuta 等人(1987 年)的一项研究讨论了相关吡咯烷衍生物的合成及其作为抗炎/镇痛剂的评估。这些化合物,包括 N-甲氧基-3-(3,5-二叔丁基-4-羟基苯亚甲基)吡咯烷-2-酮,表现出与吲哚美辛相当的强效抗炎活性,但具有减少的溃疡作用,表明在药物开发中具有临床应用潜力 (Ikuta et al., 1987).

不对称合成和抗凝血酶活性:Ayan 等人(2013 年)探索了吡咯烷衍生物的不对称合成,包括 4-(叔丁基) 2-甲基 5-(4-溴苯基)-吡咯烷-2,4-二羧酸酯。这些化合物显示出作为凝血酶抑制剂的潜力,表明在抗血栓治疗中发挥作用 (Ayan et al., 2013).

用于药物前体的对映选择性合成:Chung 等人(2005 年)描述了 N-叔丁基二取代吡咯烷的合成,例如 (3S,4R)-1-叔丁基-4-(2,4-二氟苯基)吡咯烷-3-羧酸。该方法对于生产各种药物的对映体纯前体至关重要 (Chung et al., 2005).

催化和合成化学应用

铂催化不对称氢甲酰化:Stille 等人(1991 年)的研究涉及在烯烃的铂催化不对称氢甲酰化中使用吡咯烷衍生物。这一过程在催化化学领域具有重要意义,表明此类化合物在复杂有机合成中的用途 (Stille et al., 1991).

流感神经氨酸酶抑制剂的设计:Wang 等人(2001 年)探索了吡咯烷衍生物作为流感神经氨酸酶的有效抑制剂的合成。这些研究为开发新的抗病毒剂做出了贡献 (Wang et al., 2001).

用于合成 Boc-吡咯烷的对映选择性去质子化:Wu 等人(1996 年)描述了通过对映选择性去质子化合成 (S)-2-芳基-Boc-吡咯烷(Boc = 叔丁氧羰基),突出了在合成有机化学中的另一个应用 (Wu et al., 1996).

安全和危害

The safety and hazards associated with 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not detailed in the search results. It’s always important to handle chemical compounds with appropriate safety measures.

未来方向

The future directions for the use of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not explicitly mentioned in the search results. However, given its potential therapeutic use in the treatment of addiction1, further research and development could be directed towards this area.

属性

IUPAC Name |

3-[(4-tert-butyl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUIHURTCNBBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394646.png)

![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)

![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)